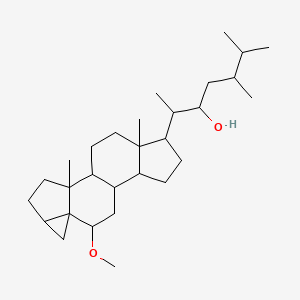

![molecular formula C35H65ClN2O6S B12288002 [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate](/img/structure/B12288002.png)

[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[6-[2-Cloro-1-[(1-metil-4-propilpirrolidina-2-carbonil)amino]propil]-4,5-dihidroxi-2-metilsulfaniloxan-3-il] heptadecanoato es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que incluye un anillo de pirrolidina clorado, un anillo de oxano dihidroxi y un grupo éster heptadecanoato, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de [6-[2-Cloro-1-[(1-metil-4-propilpirrolidina-2-carbonil)amino]propil]-4,5-dihidroxi-2-metilsulfaniloxan-3-il] heptadecanoato generalmente involucra múltiples pasos:

Formación del Anillo de Pirrolidina: El anillo de pirrolidina se puede sintetizar a través de una reacción de ciclización que involucra una amina adecuada y un precursor halogenado.

Unión del Grupo Carbonilo: El grupo carbonilo se introduce mediante una reacción de acilación utilizando un cloruro de acilo apropiado.

Formación del Anillo de Oxano: El anillo de oxano se sintetiza a través de una reacción de ciclización que involucra un diol y un electrófilo adecuado.

Introducción del Grupo Éster Heptadecanoato: La reacción de esterificación implica la reacción del anillo de oxano con ácido heptadecanoico en presencia de un catalizador.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de sistemas catalíticos avanzados, condiciones de reacción controladas y técnicas de purificación como la cromatografía y la recristalización.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de oxano dihidroxi, lo que lleva a la formación de cetonas o ácidos carboxílicos.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo, convirtiéndolo en un alcohol.

Sustitución: El anillo de pirrolidina clorado puede sufrir reacciones de sustitución nucleófila, donde el átomo de cloro es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean nucleófilos como aminas, tioles y alcóxidos en condiciones básicas.

Productos Principales

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados de pirrolidina sustituidos.

Aplicaciones Científicas De Investigación

Química

Biología

En la investigación biológica, la estructura única del compuesto le permite interactuar con varias biomoléculas, lo que lo hace útil para estudiar los mecanismos enzimáticos y las interacciones proteína-ligando.

Medicina

El compuesto tiene posibles aplicaciones terapéuticas debido a su capacidad para modular las vías biológicas. Se está investigando su posible uso en el desarrollo de fármacos, particularmente en la orientación de enzimas y receptores específicos.

Industria

En el sector industrial, las propiedades del compuesto lo hacen adecuado para su uso en el desarrollo de nuevos materiales, incluidos polímeros y recubrimientos con mayor estabilidad y funcionalidad.

Mecanismo De Acción

El compuesto ejerce sus efectos interactuando con objetivos moleculares específicos, como enzimas y receptores. El anillo de pirrolidina clorado y el anillo de oxano dihidroxi juegan un papel crucial en la unión a estos objetivos, modulando su actividad. El grupo éster heptadecanoato aumenta la lipofilia del compuesto, facilitando su interacción con las membranas lipídicas y mejorando su biodisponibilidad.

Comparación Con Compuestos Similares

Compuestos Similares

- [6-[2-Cloro-1-[(1-metil-4-propilpirrolidina-2-carbonil)amino]propil]-4,5-dihidroxi-2-metilsulfaniloxan-3-il] octadecanoato

- [6-[2-Cloro-1-[(1-metil-4-propilpirrolidina-2-carbonil)amino]propil]-4,5-dihidroxi-2-metilsulfaniloxan-3-il] nonadecanoato

Unicidad

La singularidad de [6-[2-Cloro-1-[(1-metil-4-propilpirrolidina-2-carbonil)amino]propil]-4,5-dihidroxi-2-metilsulfaniloxan-3-il] heptadecanoato radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su estructura permite modificaciones químicas versátiles, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.

Propiedades

Fórmula molecular |

C35H65ClN2O6S |

|---|---|

Peso molecular |

677.4 g/mol |

Nombre IUPAC |

[6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate |

InChI |

InChI=1S/C35H65ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(39)43-33-31(41)30(40)32(44-35(33)45-5)29(25(3)36)37-34(42)27-23-26(21-7-2)24-38(27)4/h25-27,29-33,35,40-41H,6-24H2,1-5H3,(H,37,42) |

Clave InChI |

FTUXKEAMZSWESO-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)

![N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12287956.png)

![(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12287960.png)

![3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12287967.png)

![Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12287987.png)